molecular formula C12H11NO2 B15260779 7-Ethylisoquinoline-1-carboxylic acid

7-Ethylisoquinoline-1-carboxylic acid

Cat. No.: B15260779
M. Wt: 201.22 g/mol
InChI Key: LIYYBGWLMDESJG-UHFFFAOYSA-N
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Description

7-Ethylisoquinoline-1-carboxylic acid is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound this compound features an ethyl group at the 7th position and a carboxylic acid group at the 1st position of the isoquinoline ring.

Chemical Reactions Analysis

Types of Reactions

7-Ethylisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 7-Ethylisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Ethylisoquinoline-1-carboxylic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications .

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

7-ethylisoquinoline-1-carboxylic acid

InChI

InChI=1S/C12H11NO2/c1-2-8-3-4-9-5-6-13-11(12(14)15)10(9)7-8/h3-7H,2H2,1H3,(H,14,15)

InChI Key

LIYYBGWLMDESJG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C=CN=C2C(=O)O

Origin of Product

United States

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